4-Chloro-7-(trifluoromethyl)quinazoline 4-Chloro-7-(trifluoromethyl)quinazoline
Brand Name: Vulcanchem
CAS No.: 16499-65-3
VCID: VC21027475
InChI: InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H
SMILES: C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl
Molecular Formula: C9H4ClF3N2
Molecular Weight: 232.59 g/mol

4-Chloro-7-(trifluoromethyl)quinazoline

CAS No.: 16499-65-3

Cat. No.: VC21027475

Molecular Formula: C9H4ClF3N2

Molecular Weight: 232.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-(trifluoromethyl)quinazoline - 16499-65-3

Specification

CAS No. 16499-65-3
Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
IUPAC Name 4-chloro-7-(trifluoromethyl)quinazoline
Standard InChI InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H
Standard InChI Key IJNDITTYYNJLPT-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl

Introduction

Physical Properties

4-Chloro-7-(trifluoromethyl)quinazoline is characterized by several important physical properties that influence its behavior and applications. These properties are summarized in Table 1.

Table 1: Physical Properties of 4-Chloro-7-(trifluoromethyl)quinazoline

PropertyValueSource
Molecular Weight232.59 g/mol
Physical State at RTSolid
AppearanceTypically solid at room temperature
Calculated Density1.496±0.06 g/cm³
Predicted Boiling Point285.8±35.0 °C
Flash Point126.7±25.9 °C
Calculated Refractive Index1.558
Polar Surface Area (PSA)25.8
XLogP33.4

Chemical Properties

The chemical reactivity of 4-Chloro-7-(trifluoromethyl)quinazoline is primarily governed by the presence of the chloro substituent at position 4 and the trifluoromethyl group at position 7. The chlorine at the 4-position is particularly reactive and often serves as a leaving group in nucleophilic substitution reactions, which is a key feature utilized in pharmaceutical synthesis.

The trifluoromethyl group, being strongly electron-withdrawing, affects the electron distribution within the molecule, influencing both its chemical reactivity and physical properties. This group enhances the lipophilicity of the compound, which can be advantageous for membrane permeability in biological systems.

Reactivity and Chemical Behavior

The reactivity of 4-Chloro-7-(trifluoromethyl)quinazoline is characterized by several key features:

  • The chlorine at position 4 is highly susceptible to nucleophilic displacement reactions, making this compound valuable as an intermediate in the synthesis of more complex molecules.

  • The trifluoromethyl group at position 7 enhances the electrophilicity of the quinazoline ring system, particularly at position 4, facilitating nucleophilic substitution reactions.

  • The nitrogen atoms in the quinazoline ring can participate in acid-base reactions and coordination with metals, offering potential applications in coordination chemistry.

Applications

Research Applications

In addition to potential pharmaceutical applications, 4-Chloro-7-(trifluoromethyl)quinazoline serves as an important research tool in medicinal chemistry and drug discovery. Its well-defined structure and reactivity profile make it suitable for structure-activity relationship studies and for the development of chemical libraries for biological screening.

Hazard TypeClassificationHazard StatementSource
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

The compound is labeled with the signal word "Warning" according to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals .

Related Compounds

Several compounds structurally related to 4-Chloro-7-(trifluoromethyl)quinazoline have been reported in the literature. Table 3 presents a comparison of these related compounds.

Table 3: Related Compounds to 4-Chloro-7-(trifluoromethyl)quinazoline

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Source
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline951904-99-7C₁₀H₆ClF₃N₂O262.61
4-Chloro-7-iodo-2-(trifluoromethyl)quinazoline959237-77-5C₉H₃ClF₃IN₂358.48
4-Chloro-7-(trifluoromethyl)quinoline346-55-4C₁₀H₅ClF₃N231.60
4-Chloro-7-methyl-quinazoline90272-83-6C₉H₇ClN₂178.62
4-Chloro-7-fluoro-6-nitro-quinazolineNot providedNot providedNot provided

These related compounds share structural similarities with 4-Chloro-7-(trifluoromethyl)quinazoline but differ in specific substituents or core structure. The variation in substituents can significantly affect physical properties, reactivity, and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator